

Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Diethyl-4- methylheptane

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Compound of Interest

Compound Name: 3,4-Diethyl-4-methylheptane

CAS No.: 62199-02-4

Cat. No.: B15456785

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Introduction

3,4-Diethyl-4-methylheptane is a saturated branched-chain alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.34 g/mol.^{[1][2]} As a nonpolar hydrocarbon, its analysis by electron ionization mass spectrometry (EI-MS) is a fundamental technique for its identification and structural elucidation. Understanding the fragmentation pattern is crucial for distinguishing it from its isomers and for its quantification in complex matrices. This application note details the characteristic fragmentation pathways of **3,4-diethyl-4-methylheptane** under EI-MS conditions, provides a standardized protocol for its analysis, and presents the expected quantitative data for its major fragment ions.

In the mass spectrometry of branched alkanes, the molecular ion peak is often of low abundance or entirely absent due to the high propensity for fragmentation at the branching points.^{[3][4][5]} This fragmentation is driven by the formation of stable secondary and tertiary

carbocations.[6][7] The fragmentation of **3,4-diethyl-4-methylheptane** is expected to follow these principles, with cleavage occurring preferentially at the highly substituted C4 position.

Predicted Mass Spectrometry Fragmentation Data

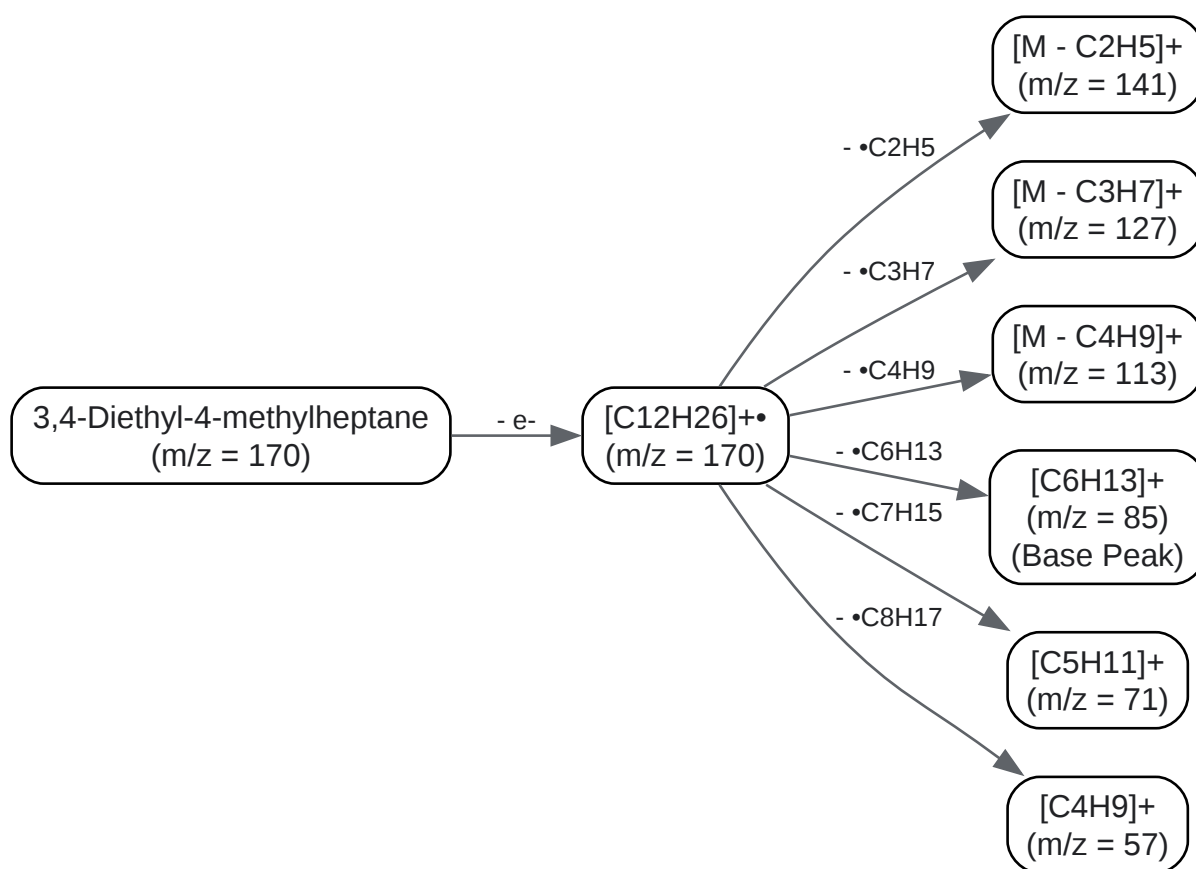
The electron ionization mass spectrum of **3,4-diethyl-4-methylheptane** is predicted to be characterized by several key fragment ions resulting from the cleavage of C-C bonds adjacent to the quaternary and tertiary carbon atoms. The relative abundances of these ions are dependent on the stability of the resulting carbocation and radical species. The most significant predicted fragment ions are summarized in Table 1.

m/z	Proposed Fragment Ion	Predicted Relative Intensity (%)
170	$[\text{C}_{12}\text{H}_{26}]^{+\bullet}$ (Molecular Ion)	< 1
141	$[\text{M} - \text{C}_2\text{H}_5]^+$	20
127	$[\text{M} - \text{C}_3\text{H}_7]^+$	15
113	$[\text{M} - \text{C}_4\text{H}_9]^+$	90
85	$[\text{C}_6\text{H}_{13}]^+$	100 (Base Peak)
71	$[\text{C}_5\text{H}_{11}]^+$	45
57	$[\text{C}_4\text{H}_9]^+$	60
43	$[\text{C}_3\text{H}_7]^+$	50
29	$[\text{C}_2\text{H}_5]^+$	30

Fragmentation Pathway

The primary fragmentation of the **3,4-diethyl-4-methylheptane** molecular ion ($[\text{M}]^{+\bullet}$) is initiated by the loss of an electron, followed by rapid cleavage at the C3-C4 and C4-C5 bonds, as well as the bonds connecting the ethyl and methyl substituents at the C4 position. The formation of more stable tertiary carbocations is the driving force for the major fragmentation pathways.[6] The loss of the largest alkyl group at a branching point is a favored process.[5]

The proposed major fragmentation pathways are initiated by the ionization of the molecule. Subsequent α -cleavage at the highly substituted C4 atom leads to the formation of various stable carbocations. For instance, the loss of a butyl radical ($C_4H_9\bullet$) from the heptane chain leads to the formation of a stable tertiary carbocation at m/z 113. The most abundant fragment, the base peak, is predicted to be at m/z 85, corresponding to the $[C_6H_{13}]^+$ ion, which can be formed by cleavage at the C4-C5 bond with charge retention on the smaller fragment. Other significant fragments arise from the loss of ethyl and propyl radicals.



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Caption: Predicted EI-MS fragmentation pathway of **3,4-diethyl-4-methylheptane**.

Experimental Protocol: Electron Ionization Mass Spectrometry of **3,4-Diethyl-4-methylheptane**

This protocol outlines a general procedure for the analysis of liquid hydrocarbon samples such as **3,4-diethyl-4-methylheptane** using a gas chromatograph coupled to a mass spectrometer

(GC-MS) with an electron ionization source.

1. Instrumentation

- Gas Chromatograph (GC) equipped with a split/splitless injector
- Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer
- Capillary GC column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness)

2. Reagents and Materials

- Helium (carrier gas), 99.999% purity
- **3,4-Diethyl-4-methylheptane** standard
- High-purity solvent for sample dilution (e.g., hexane or dichloromethane)

3. GC-MS Parameters

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 μL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Transfer Line Temperature: 280 °C

- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Range: m/z 20-250
- Scan Speed: 1000 amu/s

4. Sample Preparation

- Prepare a stock solution of **3,4-diethyl-4-methylheptane** in the chosen solvent at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Data Acquisition and Analysis

- Inject a solvent blank to ensure the system is clean.
- Inject the prepared standards to generate a calibration curve and determine the retention time of the analyte.
- Inject the unknown sample.
- Acquire the mass spectrum of the peak corresponding to the retention time of **3,4-diethyl-4-methylheptane**.
- Process the data to identify the molecular ion (if present) and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and reference spectra if available.

Caption: Workflow for the GC-MS analysis of **3,4-diethyl-4-methylheptane**.

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